molecular formula C10H19NO3 B15299487 tert-Butyl (R)-(1-(1-hydroxycyclopropyl)ethyl)carbamate

tert-Butyl (R)-(1-(1-hydroxycyclopropyl)ethyl)carbamate

Cat. No.: B15299487
M. Wt: 201.26 g/mol
InChI Key: JKVQGJCALVXKEX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxycyclopropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclopropyl ketone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxycyclopropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, targeting the carbamate group or the cyclopropyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the cyclopropyl ring. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or cyclopropyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
  • Used in the synthesis of biologically active compounds for drug discovery and development.

Medicine:

  • Explored for its potential therapeutic applications, including as a prodrug or a pharmacologically active agent.
  • Studied for its role in modulating biological pathways and its effects on cellular processes.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and polymerization processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The hydroxycyclopropyl group may play a crucial role in binding to the active site of enzymes, while the carbamate group can undergo hydrolysis to release active intermediates. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog lacking the hydroxycyclopropyl group.

    tert-Butyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate: Contains a hydrazinecarbonyl group instead of a hydroxycyclopropyl group.

    tert-Butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate: Features a nitrophenyl group in place of the hydroxycyclopropyl group.

Uniqueness: tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct reactivity and binding properties. This structural feature allows for specific interactions with biological targets and enables the compound to participate in unique chemical transformations.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-7(10(13)5-6-10)11-8(12)14-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1

InChI Key

JKVQGJCALVXKEX-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1(CC1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1(CC1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.